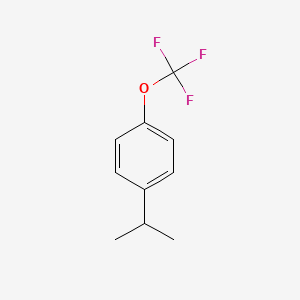

Trifluoromethyl 4-isopropylphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-yl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-7(2)8-3-5-9(6-4-8)14-10(11,12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTADDTOGTOQQMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trifluoromethyl 4 Isopropylphenyl Ether

A Journey Through Time: The Evolution of Aryl Trifluoromethyl Ether Synthesis

The creation of the aryl-O-CF3 moiety has been a long-standing challenge in organic chemistry, primarily due to the unique electronic properties of the trifluoromethoxy group. The journey from early, often forceful, methods to the nuanced catalytic systems of today reflects broader trends in the advancement of synthetic organic chemistry.

Forging the C-O-CF3 Bond: Early Methodologies

Initial forays into the synthesis of aryl trifluoromethyl ethers were characterized by the use of aggressive and often hazardous reagents. These early approaches typically involved multi-step sequences and lacked the subtlety of modern methods. A common strategy involved the transformation of a pre-existing functional group on the aromatic ring into the desired trifluoromethoxy group.

One of the pioneering methods involved the chlorination of an anisole (B1667542) precursor followed by a halogen exchange (Halex) reaction. For instance, an aryl methyl ether could be subjected to exhaustive chlorination of the methyl group to form an aryl trichloromethyl ether. This intermediate would then be treated with a fluorinating agent, such as antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), to replace the chlorine atoms with fluorine, thereby yielding the trifluoromethyl ether. These reactions often required high temperatures and pressures, and the use of highly toxic and corrosive reagents was a significant drawback.

Another early approach utilized the reaction of phenols with carbon tetrachloride in the presence of a base, followed by fluorination. This method, while avoiding the direct chlorination of a methyl group, still relied on harsh fluorinating agents and often resulted in modest yields and a limited substrate scope.

The Rise of Sophisticated Reagents: Trifluoromethylating Agents

A significant breakthrough in the synthesis of aryl trifluoromethyl ethers came with the development of specialized trifluoromethylating reagents. These compounds offered a more direct and often milder route to the C-O-CF3 bond. The evolution of these reagents can be broadly categorized into electrophilic ("CF3+") and nucleophilic ("CF3-") sources.

The pioneering work of Yagupolskii in the 1980s led to the development of the first effective electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)diarylsulfonium salts. rsc.orgbeilstein-journals.org These reagents could transfer a trifluoromethyl group to nucleophiles. Building on this foundation, other researchers developed more stable and user-friendly electrophilic reagents. Notable examples include the hypervalent iodine-based Togni reagents and the sulfur-based Umemoto reagents. rsc.orgbeilstein-journals.orgchem-station.com These reagents have become commercially available and are widely used for the trifluoromethylation of a variety of substrates, including phenols. rsc.orgbeilstein-journals.orgchem-station.com The general reactivity of these reagents allows for the direct trifluoromethylation of a phenol (B47542), such as 4-isopropylphenol (B134273), to potentially form the target ether, although competitive C-trifluoromethylation on the aromatic ring can be a significant side reaction. nih.gov

The Modern Era: Catalytic Strategies for Trifluoromethyl 4-isopropylphenyl Ether

Contemporary organic synthesis heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The construction of this compound is no exception, with both palladium- and copper-catalyzed methods representing the state-of-the-art.

The Power of Transition Metals: C-O Coupling Reactions

The formation of the ether linkage in this compound can be efficiently achieved through transition-metal-catalyzed cross-coupling reactions. These methods typically involve the reaction of an aryl halide or a related electrophile with a source of the trifluoromethoxy group, or conversely, an aryl trifluoromethoxide with a suitable coupling partner.

Palladium catalysis has become a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been successfully adapted for the synthesis of aryl ethers (C-O bond formation).

In the context of synthesizing this compound, a plausible palladium-catalyzed approach would involve the coupling of a 4-isopropylphenyl halide (e.g., 4-isopropylphenyl bromide or iodide) with a trifluoromethoxide source. The catalytic cycle is generally believed to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the trifluoromethoxide and subsequent reductive elimination to yield the desired ether and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, often being employed to facilitate the key steps of the catalytic cycle.

While specific examples for the synthesis of this compound are not extensively detailed in the literature, the general applicability of palladium-catalyzed etherification suggests that a reaction between 4-isopropylphenyl bromide and a suitable trifluoromethoxide source, in the presence of a palladium catalyst and a suitable ligand, would be a viable synthetic route.

Table 1: Illustrative Palladium-Catalyzed Synthesis of an Aryl Trifluoromethyl Ether

| Entry | Aryl Halide | Trifluoromethylating Agent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | OCF3 Source | Pd(OAc)2 | Buchwald Ligand | Cs2CO3 | Toluene | 100 | High |

This table represents a generalized example based on known palladium-catalyzed C-O coupling reactions and is intended to be illustrative for the synthesis of the target compound.

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of aryl ethers. Modern advancements have led to milder and more efficient copper-catalyzed systems for C-O bond formation.

For the synthesis of this compound, a copper-catalyzed approach could involve the reaction of a 4-isopropylphenyl halide with a trifluoromethoxide source. Alternatively, the trifluoromethylation of 4-isopropylphenol using a copper catalyst in conjunction with a trifluoromethylating reagent is another potential pathway.

Copper-catalyzed trifluoromethoxylation of aryl halides often utilizes a copper(I) salt as the catalyst and can be performed with various trifluoromethylating agents. The reaction mechanism is thought to involve the formation of a copper(I) trifluoromethoxide species, which then reacts with the aryl halide.

Table 2: Illustrative Copper-Catalyzed Trifluoromethoxylation

| Entry | Aryl Halide | Trifluoromethylating Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodocumene | CF3-Source | CuI | Phenanthroline | K2CO3 | DMF | 120 | Moderate to High |

This table represents a generalized example based on known copper-catalyzed trifluoromethoxylation reactions and is intended to be illustrative for the synthesis of the target compound.

Electrophilic Trifluoromethylation of Oxygen Nucleophiles

Electrophilic trifluoromethylation hinges on the reaction of an oxygen nucleophile, such as the phenoxide derived from 4-isopropylphenol, with a reagent that delivers an electrophilic "CF3+" equivalent. This approach is a direct route to the desired ether linkage.

O-(Trifluoromethyl)dibenzofuranium salts, often referred to as Umemoto reagents, are potent electrophilic trifluoromethylating agents. These reagents are typically generated in situ at very low temperatures from the corresponding diazonium salts. The reaction with phenols, including what can be extrapolated for 4-isopropylphenol, generally proceeds smoothly to afford the corresponding aryl trifluoromethyl ethers in high yields. researchgate.net

Table 1: General Conditions for O-Trifluoromethylation of Phenols using Umemoto Reagents

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|

Note: This table represents generalized conditions based on the reactivity of Umemoto reagents with phenols and may be applicable to 4-isopropylphenol.

A significant drawback of this methodology is the requirement for specialized low-temperature photochemical equipment, which can limit its broad applicability. researchgate.netmdpi.com

Hypervalent iodine reagents, particularly those developed by Togni and his research group, offer a more stable and easily handled alternative to the Umemoto reagents for electrophilic trifluoromethylation. mdpi.comethz.ch These reagents are typically crystalline solids that are stable in air.

However, the application of hypervalent iodine reagents for the O-trifluoromethylation of phenols is not always straightforward and is highly dependent on the substitution pattern of the phenol. Research has shown that for phenols with unsubstituted ortho or para positions, C-trifluoromethylation of the aromatic ring is a significant competing reaction. mdpi.com In the case of sterically hindered phenols, such as 2,4,6-trimethylphenol, the desired O-trifluoromethylated product is formed, but often in low yields, with C-trifluoromethylation products still being major byproducts. mdpi.com

Given that 4-isopropylphenol has unsubstituted ortho positions, it is anticipated that its reaction with a Togni-type hypervalent iodine reagent would likely lead to a mixture of O-trifluoromethylated and C-trifluoromethylated products. Studies on phenol and 4-chlorophenol (B41353) have shown poor selectivity for O-trifluoromethylation using these reagents. ethz.ch

Table 2: Trifluoromethylation of Substituted Phenols with a Hypervalent Iodine Reagent

| Phenolic Substrate | Product(s) | Yield of O-CF3 Product (%) | Reference |

|---|---|---|---|

| 2,4,6-Trimethylphenol | O- and C-trifluoromethylated products | Low | mdpi.com |

| Phenol | O- and C-trifluoromethylated products | 11 | ethz.ch |

This table illustrates the challenges of selectivity in the O-trifluoromethylation of certain phenols using hypervalent iodine reagents.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation involves the reaction of an electrophile with a nucleophilic "CF3-" source. For the synthesis of this compound, this would conceptually involve the reaction of a derivative of 4-isopropylphenol, activated as an electrophile, with a trifluoromethyl anion equivalent. However, direct SNAr-type displacement of a leaving group from an unactivated aromatic ring by a trifluoromethyl anion is generally challenging.

More common nucleophilic trifluoromethylation strategies focus on the reaction of trifluoromethylating agents, such as Ruppert-Prakash reagent (TMSCF3), with carbonyl compounds. While not a direct route from 4-isopropylphenol itself, one could envision a multi-step sequence where 4-isopropylphenol is first converted to an appropriate electrophilic derivative.

Radical-Mediated Pathways for C-O-CF3 Linkage

Radical-mediated reactions provide an alternative avenue for the formation of the C-O-CF3 bond, often under milder conditions than traditional ionic methods. These pathways typically involve the generation of a trifluoromethyl radical (•CF3), which can then be trapped by a suitable oxygen-centered species.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of trifluoromethyl radicals from stable and readily available precursors. In the context of ether synthesis, a plausible mechanism would involve the photocatalyst absorbing light and reaching an excited state. This excited catalyst can then engage in a single-electron transfer (SET) process with a trifluoromethyl source, such as Togni's reagent or sodium triflinate (Langlois' reagent), to generate the trifluoromethyl radical.

While many photoredox-catalyzed trifluoromethylations focus on the formation of C-CF3 bonds, the generated trifluoromethyl radical could potentially be intercepted by the phenoxide of 4-isopropylphenol. However, the direct photoredox-catalyzed O-trifluoromethylation of electron-rich phenols like 4-isopropylphenol is not as extensively documented as C-H trifluoromethylation. princeton.edu

Electrochemical synthesis offers a green and efficient alternative for generating reactive intermediates. In the context of trifluoromethyl ether formation, anodic oxidation can be employed to generate the key trifluoromethyl radical.

Studies have demonstrated the successful electrochemical O-trifluoromethylation of electron-deficient phenols using the Langlois reagent (CF3SO2Na) as the trifluoromethyl source. researchgate.net In this process, the anodic oxidation of the trifluoromethanesulfinate generates the trifluoromethyl radical. This radical can then be trapped by the phenoxide to form the desired aryl trifluoromethyl ether. While this method has shown promise for phenols bearing electron-withdrawing groups, its applicability to electron-rich phenols like 4-isopropylphenol, which have lower oxidation potentials, would need to be carefully evaluated to avoid competitive oxidation of the phenol itself. nih.govnih.gov

Table 3: Electrochemical O-Trifluoromethylation of Phenols

| Phenol Type | Trifluoromethyl Source | Key Process | Potential Challenge for 4-isopropylphenol |

|---|

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the efficient preparation of its core structural components: a 4-isopropylphenol moiety and a source for the trifluoromethyl group. The methodologies for creating these precursors are well-established, involving standard organic transformations tailored to produce the required intermediates for the final etherification step.

Preparation of 4-Isopropylphenol Derivatives

4-Isopropylphenol is a crucial precursor, serving as the aromatic backbone for the target ether. It is a member of the phenol class, characterized by an isopropyl group at the para-position of the hydroxyl group. chemicalbook.comwikipedia.org Industrial production and laboratory-scale syntheses have been developed to provide this key intermediate.

The primary industrial method for producing 4-isopropylphenol is the direct alkylation of phenol with propylene. wikipedia.org This reaction is typically catalyzed by an acid, and the conditions can be optimized to favor the formation of the para-substituted isomer over other potential products like 2-isopropylphenol (B134262) or di- and tri-isopropylphenols. wikipedia.org Zeolite catalysts, such as ZSM-5, ZSM-11, and others, have been employed to enhance the selectivity for the para-isomer, with reactions carried out at temperatures between 200°C and 300°C. google.com

Alternative synthetic routes are also utilized. One method involves the transalkylation of 2-isopropylphenol, which is often a co-product of the main phenol alkylation process. google.com This process isomerizes the ortho-isomer to the more thermodynamically stable para-isomer in the presence of a catalyst like trifluoromethane (B1200692) sulfonic acid (TFMSA) or a combination of sulfuric acid-treated clay and a molecular sieve. google.com

Another documented laboratory preparation involves the reaction of phenol with α-methylstyrene using a solid acid catalyst. guidechem.com This method provides a high yield of 4-isopropylphenol after crystallization. guidechem.com Natural sources also provide a route, as 4-isopropylphenol can be isolated from the oil of Eucalyptus polybractea. chemicalbook.comchemicalbook.com

Table 1: Example Laboratory Synthesis of 4-Isopropylphenol

| Step | Reagents & Conditions | Purpose | Yield |

| 1. Reaction | Phenol, α-methylstyrene, H₂SO₄-SiO₂ catalyst, Toluene | Alkylation of phenol to form the isopropylphenol derivative. | - |

| 2. Work-up | Filtration, Extraction with NaHCO₃ solution, Water wash | Removal of catalyst and acidic impurities. | - |

| 3. Isolation | Evaporation of solvent, Crystallization from n-hexane/toluene | Purification of the final product. | 80% |

Synthesis of Trifluoromethyl-Substituted Aromatic Building Blocks

The introduction of the trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) group requires specialized reagents known as trifluoromethylating agents. These building blocks are typically reactive species capable of transferring the CF₃ moiety to an aromatic substrate.

A common strategy for forming aryl-CF₃ bonds involves the cross-coupling of an aromatic halide with a trifluoromethyl source. researchgate.netacs.org Reagents such as trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, are widely used in copper- or palladium-catalyzed reactions to trifluoromethylate aryl halides. researchgate.netacs.orgorganic-chemistry.org Fluoroform (CF₃H), an inexpensive industrial byproduct, can also be used to generate a potent trifluoromethylating agent, such as a ligandless CuCF₃ species, which reacts efficiently with aryl iodides and bromides. researchgate.netorganic-chemistry.org

For the direct synthesis of the trifluoromethoxy group on an aromatic ring, which is required for this compound, the approaches are more complex. The direct O-trifluoromethylation of phenols is challenging. Classical methods often involve a two-step sequence starting from the phenol. nih.govresearchgate.net The phenol is first converted into an intermediate such as an aryl chlorothionoformate or an aryl xanthate. nih.gov This intermediate is then treated with a fluorinating agent like antimony trifluoride with a catalytic amount of antimony pentachloride, or sulfur tetrafluoride (SF₄), to convert the sulfur-containing group into a trifluoromethoxy group. nih.govresearchgate.net

More recent advancements include the development of electrophilic trifluoromethylating agents. Hypervalent iodine compounds have been developed as CF₃-transfer agents. nih.gov Another approach involves the oxidative desulfurization-fluorination of dithiocarbonates derived from phenols using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride source such as HF/Pyridine. nih.govresearchgate.net

Table 2: Selected Reagents for Trifluoromethylation

| Reagent/System | Precursor(s) | Application |

| TMSCF₃ (Ruppert-Prakash Reagent) | CF₃Br, Trimethylsilyl chloride | Nucleophilic trifluoromethylation of halides and carbonyls. researchgate.net |

| CuCF₃ | Fluoroform (CF₃H) | Trifluoromethylation of aryl halides. organic-chemistry.org |

| CF₃I / Fe(II) / H₂O₂ | CF₃I | Radical trifluoromethylation of aromatic compounds. researchgate.net |

| SF₄ or COF₂ | Phenols (via intermediates) | Conversion of phenolic hydroxyl groups to OCF₃ groups. nih.govresearchgate.net |

| Trifluoromethyl Triflate (TFMT) | - | Used with N-oxides to form heteroaromatic trifluoromethyl ethers. rsc.orgrsc.org |

Derivatization of Substrates for Etherification

The final formation of the ether linkage in this compound requires the specific activation or derivatization of the precursor molecules, 4-isopropylphenol and the trifluoromethyl source.

The most direct conceptual route, the nucleophilic substitution of a trifluoromethyl halide with 4-isopropylphenoxide, is generally not feasible due to the deactivating nature of the fluorine atoms. Therefore, indirect methods involving derivatization are necessary.

A prevalent strategy involves converting the hydroxyl group of 4-isopropylphenol into a different functional group that is more amenable to fluorination. This two-step derivatization-fluorination sequence is a common method for synthesizing aryl trifluoromethyl ethers. nih.govresearchgate.net

Formation of an Intermediate: The 4-isopropylphenol is reacted with a reagent like thiophosgene (B130339) to form an aryl chlorothionoformate. This derivatization transforms the phenolic -OH group into a C(=S)Cl group attached via the oxygen atom.

Fluorination: The resulting intermediate is then treated with a fluorinating agent. For example, reacting the aryl chlorothionoformate with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅) replaces the chlorine and sulfur atoms with three fluorine atoms, yielding the desired trifluoromethoxy group. nih.gov

An alternative derivatization involves the reaction of 4-isopropylphenol with carbon disulfide in the presence of a base, followed by methylation to form a xanthate. This xanthate can then undergo oxidative desulfurization-fluorination. nih.gov These derivatization strategies circumvent the difficulty of directly forming the O-CF₃ bond on the phenol by creating an intermediate that readily undergoes fluorinative decomposition to the final ether product.

Table 3: General Two-Step Derivatization for Aryl-OCF₃ Synthesis from Phenols

| Step | Description | Reactants for 4-Isopropylphenol | Intermediate Product |

| 1. Derivatization | Conversion of the phenolic hydroxyl group into a thiocarbonyl derivative. | 4-Isopropylphenol + Thiophosgene (CSCl₂) | 4-Isopropylphenyl Chlorothionoformate |

| 2. Fluorination | Replacement of the thiocarbonyl group with a trifluoromethyl group using a fluorinating agent. | Intermediate + SbF₃/SbCl₅ or SF₄ | This compound |

Reactivity and Mechanistic Investigations of Trifluoromethyl 4 Isopropylphenyl Ether

Fundamental Reactivity Patterns

The reactivity of Trifluoromethyl 4-isopropylphenyl ether is largely dictated by the interplay between the stable trifluoromethyl ether moiety and the functionalizable aromatic ring.

The trifluoromethoxy group (-OCF3) is a key feature of the molecule, granting it considerable stability. nih.gov This stability arises from the high strength of the carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl group, which affects the adjacent ether oxygen. nih.govresearchgate.net The introduction of a trifluoromethyl group can significantly enhance the metabolic and chemical stability of a molecule. nih.govnih.gov Unlike the more common methoxy (B1213986) group (-OCH3), which can be susceptible to oxidative metabolism, the trifluoromethoxy group is exceptionally robust. nih.gov Studies on various fluorinated compounds have shown that the trifluoromethoxy group is stable under a range of acidic and basic conditions. rsc.org This inertness makes it a valuable substituent in the development of specialized chemicals and materials where durability is paramount. nih.govacs.org The stability also means that ethers, in general, are unreactive to many reagents, including halogens, dilute acids, and bases, which accounts for their wide use as solvents. pressbooks.pub

Table 1: Comparative Stability of Ether Moieties This table provides a qualitative comparison of the stability of the trifluoromethoxy group with a conventional methoxy group under various chemical environments.

| Condition | Methoxy (-OCH3) Group Stability | Trifluoromethoxy (-OCF3) Group Stability | Rationale for Difference |

|---|---|---|---|

| Strong Acids | Susceptible to cleavage. masterorganicchemistry.com | Highly resistant to cleavage. rsc.org | The electron-withdrawing CF3 group reduces the basicity of the ether oxygen, making it less prone to protonation, the initial step of cleavage. masterorganicchemistry.com |

| Strong Bases | Generally stable, but can be cleaved under harsh conditions. | Exceptionally stable. rsc.org | The C-F bonds are extremely strong, and the O-CF3 bond is not susceptible to nucleophilic attack. |

| Oxidative Conditions | Can undergo oxidative cleavage. | Highly resistant to oxidation. nih.gov | The fluorinated group has a higher resistance to oxidative metabolism. nih.gov |

While the trifluoromethoxy group itself is largely unreactive, the aromatic ring can undergo functionalization. The -OCF3 group is known to be an electron-withdrawing and deactivating substituent, which directs incoming electrophiles primarily to the meta position. However, like the -OCH3 group, it is considered an ortho, para director due to the lone pairs on the oxygen atom that can participate in resonance. The strong inductive effect of the fluorine atoms often dominates, making electrophilic aromatic substitution reactions more challenging compared to anisole (B1667542).

Despite its deactivating nature, functionalization such as halogenation or nitration on the aromatic ring is feasible, providing pathways to more complex molecules while retaining the stable trifluoromethyl ether core. google.com The synthesis of various trifluoromethylated aromatic compounds often involves the functionalization of a precursor aromatic ring. researchgate.netorganic-chemistry.org

Cleavage Reactions of the Ether Linkage

The most significant reaction that ethers undergo is cleavage of the C–O bond by strong acids. pressbooks.publibretexts.org The specific pathway of this cleavage depends on the structure of the groups attached to the ether oxygen.

For an aryl alkyl ether like this compound, acidic cleavage with strong acids such as HBr or HI typically proceeds through the protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.comlibretexts.org The subsequent step is a nucleophilic substitution that can occur via an SN1 or SN2 mechanism. pressbooks.pub

SN1 Pathway : Given that the ether contains a secondary alkyl group (isopropyl), the cleavage is likely to proceed via an SN1 mechanism. pressbooks.publibretexts.org The isopropyl group can form a relatively stable secondary carbocation. After protonation of the ether oxygen, the 4-(trifluoromethoxy)phenol (B149201) departs, leaving behind an isopropyl carbocation. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻ or I⁻) to form 2-halopropane. The products of this reaction would be 4-(trifluoromethoxy)phenol and an isopropyl halide.

SN2 Pathway : An SN2 pathway would involve the nucleophilic attack of the halide on the less sterically hindered carbon adjacent to the oxygen. libretexts.org In aryl alkyl ethers, the aryl-oxygen bond is very strong and resistant to cleavage, meaning the attack will occur on the alkyl group. libretexts.orgmasterorganicchemistry.com While possible, the SN1 pathway is generally favored for secondary systems that can form stable carbocations. pressbooks.pub

E1 Pathway : If the reaction is carried out with a strong, non-nucleophilic acid like trifluoroacetic acid, an E1 elimination pathway can occur. libretexts.orglibretexts.org In this case, after the departure of the protonated 4-(trifluoromethoxy)phenol, a proton is eliminated from the isopropyl carbocation to form propene gas as the byproduct. pressbooks.pub

The cleavage of this compound is highly selective. The bond between the aromatic carbon and the ether oxygen (Ar–O) is significantly stronger and more stable than the bond between the isopropyl group and the oxygen (Alkyl–O). This is because the aromatic carbon is sp² hybridized, leading to a shorter, stronger bond, and the oxygen's lone pairs can delocalize into the aromatic ring, giving the bond partial double-bond character. Consequently, acidic cleavage almost exclusively breaks the alkyl-oxygen bond. libretexts.orglibretexts.org

Furthermore, the O–CF3 bond is exceptionally stable due to the high strength of the C-F bonds and the inductive effects of the fluorine atoms. Attempts to cleave the C-F bonds in a trifluoromethyl group require harsh conditions and specific reagents, and are not characteristic of standard ether cleavage reactions. rsc.orgresearchgate.net Therefore, the selective scission will always yield 4-(trifluoromethoxy)phenol and a derivative of the isopropyl group.

Table 2: Bond Susceptibility to Cleavage in this compound This table outlines the primary bonds connected to the ether oxygen and their relative likelihood of breaking during acidic cleavage.

| Bond | Bond Type | Susceptibility to Acidic Cleavage | Reason |

|---|---|---|---|

| C(isopropyl)–O | Alkyl(sec)-Oxygen | High | This is the weakest bond and its cleavage leads to a relatively stable secondary carbocation, favoring SN1/E1 pathways. pressbooks.publibretexts.org |

| C(aryl)–O | Aryl-Oxygen | Very Low | The sp² hybridization of the aryl carbon and resonance effects create a strong bond that is resistant to nucleophilic substitution. libretexts.orglibretexts.org |

| O–CF3 | Oxygen-Trifluoromethyl | Extremely Low | The trifluoromethyl group is highly stable and electron-withdrawing, strengthening the bond and making it inert under standard ether cleavage conditions. nih.govrsc.org |

Derivatization and Further Functionalization Strategies

The chemical properties of this compound allow for several strategies for creating new derivatives. These strategies can be broadly categorized into two approaches: modification of the intact molecule or derivatization of its cleavage products.

Functionalization of the Intact Molecule : As discussed in section 3.1.2, the aromatic ring can be targeted for electrophilic substitution reactions. This allows for the introduction of new functional groups (e.g., -NO₂, -Br, -SO₃H) onto the phenyl ring, leading to a variety of substituted trifluoromethoxybenzene derivatives. These reactions would yield products for use as building blocks in agrochemicals or pharmaceuticals, areas where trifluoromethylated compounds are of significant interest. acs.org

Derivatization via Cleavage Products : A second powerful strategy involves the acidic cleavage of the ether to produce 4-(trifluoromethoxy)phenol. libretexts.org This phenol (B47542) is a valuable intermediate itself. The phenolic hydroxyl group can be used in a wide range of subsequent reactions, including:

Esterification : Reaction with acyl chlorides or anhydrides to form trifluoromethoxyphenyl esters.

Williamson Ether Synthesis : Deprotonation to form a phenoxide, followed by reaction with an alkyl halide to synthesize different, more complex aryl ethers.

Electrophilic Substitution : The hydroxyl group is a strong activating group, facilitating further substitutions on the aromatic ring under milder conditions than the parent ether.

This dual approach, utilizing both the stability of the ether for direct functionalization and the specific reactivity of the ether linkage for cleavage-based derivatization, makes this compound a versatile platform for synthetic chemistry.

Reactions at the Isopropyl Moiety

There is a notable absence of published research detailing specific reactions occurring at the isopropyl group of this compound. Generally, isopropyl groups on aromatic rings can undergo oxidation or free-radical substitution reactions. However, without experimental data, the specific conditions and outcomes of such reactions for this particular molecule remain speculative.

Transformations Involving the Aromatic Ring

Similarly, documented transformations involving the aromatic ring of this compound are scarce. The interplay between the electron-donating isopropoxy group and the strongly electron-withdrawing trifluoromethyl group would influence the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The trifluoromethyl group is known to be strongly deactivating and meta-directing, while the isopropoxy group is activating and ortho-, para-directing. The ultimate orientation of substitution would depend on the specific reaction conditions, but dedicated studies on this compound have not been reported.

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The use of this compound as a scaffold in the synthesis of more complex, hybrid molecules is not described in the available literature. The development of synthetic methodologies to incorporate this specific structural motif into larger frameworks, for applications such as drug discovery or materials science, remains an unexplored area of research. rsc.orgnih.govwhiterose.ac.uknih.gov

Elucidation of Reaction Mechanisms

A thorough understanding of the reaction mechanisms for a given compound is built upon detailed experimental and computational studies. For this compound, such studies are not present in the current body of scientific literature.

Identification of Intermediates and Transition States

No studies have been published that identify or characterize the intermediates and transition states involved in reactions of this compound. Mechanistic investigations, which would involve techniques like spectroscopy and computational modeling to elucidate these transient species, have not been reported for this compound.

Kinetic and Thermodynamic Aspects of Transformations

Quantitative data regarding the kinetic and thermodynamic parameters of transformations involving this compound are unavailable. Such data, typically obtained through kinetic studies and calorimetry, are essential for understanding reaction rates, equilibria, and feasibility. While general kinetic analyses for complex reactions exist, they have not been applied to this specific molecule. researchgate.net

Radical Pathway Analysis

While the principles of radical reactions, including initiation, propagation, and termination steps, are well-established in organic chemistry, a specific analysis of radical pathways involving this compound is absent from the literature. libretexts.orglumenlearning.comwikipedia.orglibretexts.org The presence of a benzylic hydrogen on the isopropyl group suggests potential for radical abstraction, but dedicated studies to explore and analyze such radical pathways for this compound have not been conducted. Research into the radical reactions of polyfluoroarenes is an active area, but does not specifically mention this ether. rsc.org

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the elucidation of the molecular structure of Trifluoromethyl 4-isopropylphenyl ether, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H and ¹³C NMR for Structural Elucidation

The proton (¹H) and carbon-13 (¹³C) NMR spectra offer a complete map of the hydrocarbon framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the isopropyl and aromatic protons. The isopropyl group will present as a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shift of the methine proton is expected to be further downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic region will show two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the trifluoromethyl group will be deshielded compared to those ortho to the isopropoxy group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. Due to molecular symmetry, fewer signals than the total number of carbon atoms are expected. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show distinct signals, with the carbon attached to the trifluoromethyl group being significantly deshielded. The carbons of the isopropyl group will also be clearly identifiable. The chemical shifts in related molecules like 4-trifluoromethylphenol, 4-isopropylphenol (B134273), and 2-methoxypropane (B122115) can be used to predict the approximate chemical shifts for this compound. chemicalbook.comchemicalbook.comchemicalbook.comdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹³C Multiplicity (in ¹³C spectrum) |

| Isopropyl CH₃ | ~1.3 | Doublet | ~22 | CH₃ |

| Isopropyl CH | ~4.6 | Septet | ~71 | CH |

| Aromatic CH (ortho to O-iPr) | ~7.0 | Doublet | ~115 | CH |

| Aromatic CH (ortho to CF₃) | ~7.5 | Doublet | ~127 (quartet, JCF ≈ 3-4 Hz) | CH |

| Aromatic C (ipso to O-iPr) | - | - | ~161 | C |

| Aromatic C (ipso to CF₃) | - | - | ~124 (quartet, JCF ≈ 30-40 Hz) | C |

| CF₃ | - | - | ~124 (quartet, JCF ≈ 270 Hz) | CF₃ |

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atoms. For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is influenced by the electronic nature of the substituted phenyl ring. In similar aromatic trifluoromethyl compounds, the ¹⁹F chemical shift typically appears in the range of -60 to -65 ppm relative to a standard such as CFCl₃. nih.govrsc.orgrsc.org The presence of the electron-donating isopropoxy group is expected to shift the signal slightly upfield compared to trifluorotoluene.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced NMR techniques are invaluable.

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the isopropyl methine and methyl protons. researchgate.net HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons to their directly attached carbons and to carbons two or three bonds away, respectively. researchgate.netelsevier.comyoutube.com For instance, an HMBC correlation would be expected between the isopropyl methine proton and the aromatic carbon attached to the ether oxygen.

Solid-State NMR : While solution-state NMR provides information on the time-averaged structure of the molecule, solid-state NMR can provide insights into the molecular conformation and packing in the crystalline state. This technique would be particularly useful for studying intermolecular interactions and polymorphism if the compound is a solid at room temperature.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information on the functional groups and molecular vibrations within this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the ether linkage, the trifluoromethyl group, and the substituted aromatic ring.

C-O-C Stretching : The asymmetric and symmetric stretching vibrations of the ether group (C-O-C) are expected to appear in the region of 1260-1000 cm⁻¹.

C-F Stretching : The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the region of 1350-1100 cm⁻¹.

Aromatic Vibrations : The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene ring.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1610, 1510 | Medium-Strong |

| C-F Stretch | 1320, 1160, 1120 | Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1070 | Medium |

| Aromatic C-H Bend (out-of-plane) | ~830 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:

Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the para-substituted benzene ring, typically around 800-850 cm⁻¹, is expected to be a strong and sharp band in the Raman spectrum. nih.gov

C-C Backbone Vibrations : The stretching vibrations of the carbon-carbon bonds of the isopropyl group and the aromatic ring would also be visible. aip.org

Symmetric CF₃ Stretch : The symmetric stretching vibration of the CF₃ group, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive structural characterization. chemicalbook.com

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. thermofisher.comnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula. nih.gov Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers offer the ultra-high resolution needed for this task. nih.govthermofisher.com

For this compound, the molecular formula is C₁₀H₁₁F₃O. HRMS analysis would be expected to yield an experimental mass that corresponds to the calculated exact mass for this formula, typically within a very low error margin (e.g., < 5 ppm). This accurate mass measurement provides strong evidence to confirm the compound's elemental composition and distinguish it from potential isomers or isobaric interferences. thermofisher.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁F₃O |

| Calculated Exact Mass | 204.07620 Da |

| Calculated Molecular Weight | 204.19 g/mol |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile compounds, making it ideal for assessing the purity of this compound. thermofisher.comnih.gov The gas chromatograph first separates the compound from any volatile impurities, such as residual solvents or by-products from synthesis. researchgate.net In a typical analysis, a chromatogram is produced where the primary compound appears as a major peak with a specific retention time, while impurities appear as smaller peaks. The relative area of the main peak provides a quantitative measure of purity.

Following separation by GC, the mass spectrometer analyzes the eluting components. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries (e.g., NIST). thermofisher.comresearchgate.net The mass spectrum for this compound would be expected to show a molecular ion (M+) peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the isopropyl group or other structural components. This technique is also crucial for differentiating between positional isomers, which may have similar mass spectra but distinct chromatographic retention times. nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unparalleled detail about the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique involves directing X-rays at a high-quality single crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of each atom in the crystal lattice, yielding definitive information on bond lengths, bond angles, and stereochemistry. nih.govresearchgate.net

This analysis is contingent upon the ability to grow a suitable single crystal from the compound. For this compound, which may be a liquid or oil at room temperature, this would require crystallization at low temperatures. A search of publicly available crystallographic data reveals that a single-crystal structure for this specific compound has not been reported. If a structure were determined, it would provide absolute confirmation of the connectivity and conformation of the 4-isopropoxy and trifluoromethyl groups on the benzene ring.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples or powders. Its primary application is in the identification of crystalline phases and the study of polymorphism—the ability of a solid to exist in multiple crystalline forms. Each polymorph has a unique crystal lattice and, consequently, a distinct PXRD pattern.

This analysis is relevant for this compound only in its solid state. PXRD could be used to characterize the crystalline form obtained upon solidification, ensure phase purity of a solid batch, and identify any polymorphic transitions that might occur under different temperature or pressure conditions. Currently, there is no published powder diffraction data for this compound.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Methods

Radical Species Characterization

The characterization of radical species is crucial for understanding reaction mechanisms, particularly in processes involving single electron transfer (SET) or homolytic bond cleavage. For Trifluoromethyl 4-isopropylphenyl ether, computational methods can predict the properties of its radical cation, which is formed by the removal of an electron.

Density Functional Theory (DFT) calculations are commonly employed to study such species. Upon ionization, the resulting radical cation of an aryl ether will feature a spin density distribution that is delocalized over the π-system of the phenyl group. researchgate.net In the case of this compound, the unpaired electron in the radical cation is expected to be delocalized across the phenyl ring and the ether oxygen. The presence of the electron-donating isopropyl group and the electron-withdrawing trifluoromethyl group at the para position will influence this distribution. DFT calculations on related substituted phenols and anilines have shown that electron-donating groups enhance spin delocalization in the corresponding radicals. ugm.ac.id

Gas-phase studies of the radical cation of trifluoromethylbenzene, formed through intramolecular aryltrifluoromethylation of a precursor, have been conducted using electrospray ionization tandem mass spectrometry (ESI-MS/MS) and supported by DFT calculations. nih.gov These studies provide a basis for understanding the intrinsic reactivity of the trifluoromethylated phenyl moiety in a radical cation state. Theoretical analysis of various fluorinated radicals has also provided insights into their reactivity, including their electrophilicity and potential to engage in SET processes. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing information on their conformational flexibility and interactions with their environment.

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is primarily defined by the rotation around the C-O-C ether linkage and the rotation of the isopropyl group. Computational studies on para-substituted phenols and anilines have demonstrated that the rotational barrier around the phenyl-heteroatom bond is influenced by the electronic nature of the substituents. ugm.ac.idresearchgate.net Electron-withdrawing groups tend to increase the rotational barrier, suggesting that the trifluoromethyl group in the para position would impact the rotational freedom of the ether linkage. ugm.ac.id

Intermolecular Interactions and Solvent Effects

The interactions of this compound with surrounding molecules, including solvent molecules, are critical for understanding its behavior in solution. MD simulations can model these interactions explicitly.

The trifluoromethyl group is known to increase lipophilicity. nih.gov MD simulations of small molecules like anisole (B1667542) in various solvents, including polyethylene (B3416737) and water/methanol mixtures, reveal how the solute interacts with the solvent matrix and how it diffuses through it. nih.govresearchgate.net For this compound, the nonpolar isopropyl group and the polar trifluoromethyl group would lead to complex solvation behavior. In polar solvents, hydrogen bonding to the ether oxygen would be a significant interaction. In non-polar solvents, van der Waals interactions with the aromatic ring and the alkyl/fluoroalkyl groups would dominate.

Structure-Property Relationship Predictions

The prediction of structure-property relationships is a cornerstone of computational chemistry, allowing for the rational design of molecules with desired characteristics.

Electronic Properties and Reactivity Descriptors

DFT calculations are widely used to determine the electronic properties of molecules. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. ijpsat.org For this compound, the electron-donating isopropyl group is expected to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group will lower the LUMO energy.

Mulliken population analysis is a method to estimate the partial atomic charges on the atoms within a molecule, providing insight into the charge distribution and dipole moment. chemrxiv.orgsemanticscholar.orgirjweb.com In this compound, the highly electronegative fluorine atoms will draw electron density, resulting in a significant partial positive charge on the carbon of the trifluoromethyl group and partial negative charges on the fluorine atoms. The charge distribution across the aromatic ring will be influenced by the interplay of the inductive and resonance effects of both substituents.

Table 1: Calculated Electronic Properties of Analogs Note: The following table presents hypothetical data based on typical computational results for analogous molecules, as specific data for this compound is not available.

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Calculated Dipole Moment | 2.5 D |

Steric and Inductive Effects of Substituents

The steric and inductive effects of the trifluoromethyl and isopropyl groups play a significant role in determining the geometry, reactivity, and intermolecular interactions of this compound.

The trifluoromethyl group is a strong electron-withdrawing group primarily through its inductive effect (-I effect). nih.gov The isopropyl group, on the other hand, is a weak electron-donating group through induction (+I effect) and hyperconjugation. These electronic effects can be quantified using Hammett substituent constants (σ).

Table 2: Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

|---|---|---|

| -CF3 | 0.43 | 0.54 |

| -CH(CH3)2 | -0.07 | -0.15 |

From a steric perspective, the trifluoromethyl group is larger than a methyl group but the comparison with an isopropyl group is more complex and depends on the specific context of molecular interaction. Computational studies comparing trifluoromethyl and methyl substitutions have been conducted to understand their physicochemical effects. researchgate.net The steric bulk of these groups will influence the accessibility of the ether oxygen and the aromatic ring to reagents, as well as affecting the packing of the molecule in the solid state.

Applications in Advanced Materials Science and Agrochemical Research

Role in Polymer and Material Science

The incorporation of fluorine-containing moieties, such as the trifluoromethylphenyl ether group, into polymers is a widely used strategy for enhancing material properties. researchgate.net These modifications can lead to dramatic improvements in solubility, thermal stability, and electrical and optical characteristics. researchgate.net

High-performance polymers like polyimides (PIs) and poly(amide-imide)s (PAIs) are known for their exceptional thermal and chemical resistance. wikipedia.orgresearchgate.net However, their application can be limited by poor solubility, which complicates processing. nih.gov The introduction of structural units containing trifluoromethyl (-CF3) groups is a highly effective method to overcome this challenge. nih.govmdpi.com

Table 1: Properties of High-Performance Polymers Containing Trifluoromethyl Groups

| Polymer Type | Effect of Trifluoromethyl (-CF3) Group | Resulting Properties | Source(s) |

|---|---|---|---|

| Polyimides (PIs) | Disrupts polymer chain packing, increases free volume. | Improved solubility, high thermal stability, enhanced optical transparency, lower dielectric constant. | researchgate.netrsc.org |

| Poly(amide-imide)s (PAIs) | Increases solubility via structural modification. | Good solubility in polar organic solvents, high thermal stability, allows for solution casting into films. | nih.govmdpi.com |

In the field of microelectronics, materials with a low dielectric constant are essential for reducing signal delay, power dissipation, and cross-talk in integrated circuits. nih.gov Fluorinated polyimides are considered a new generation of microelectronic materials precisely for this reason. rsc.org

The introduction of trifluoromethyl groups into the polymer structure is a key strategy for lowering the dielectric constant. researchgate.netrsc.org This effect stems from two primary factors:

Increased Free Volume : Bulky groups like -CF3 (and also isopropyl groups) increase the empty space within the polymer matrix, which reduces the number of polarizable units per unit volume. nih.gov

Furthermore, the presence of fluorinated groups enhances the hydrophobicity of the polymer, leading to lower water absorption. mdpi.comkpi.ua This is a critical advantage for microelectronic applications, as moisture uptake can significantly increase a material's dielectric constant and degrade its insulating properties. mdpi.com

The unique electronic and optical properties imparted by the trifluoromethylphenyl ether moiety are beneficial for various optoelectronic devices. The inclusion of -CF3 groups in polymers can significantly increase their optical transparency, a desirable trait for coatings and components in optical systems. researchgate.netmdpi.com

In organic light-emitting diodes (OLEDs), photosensitive polyimides containing trifluoromethyl groups are used as passivation layers and interlayer dielectrics due to their high-temperature stability and transparency. mdpi.comnih.gov Similarly, in organic photovoltaic (OPV) cells, fluorinated molecules have been shown to improve device performance. arxiv.org When blended into the hole transport layer (HTL) of an OPV, fluorinated compounds can induce charge transfers that enhance power conversion efficiency. arxiv.org This is attributed to a better alignment of energy levels and reduced interfacial charge recombination. arxiv.org The use of such additives can also improve the molecular ordering within the active layer of the solar cell, leading to superior charge carrier collection and enhanced operational stability. tue.nl

Contribution to Agrochemical Development

In agrochemical research, the design of new active ingredients often involves the strategic incorporation of specific functional groups to modulate a molecule's biological activity and physicochemical properties. researchgate.net The trifluoromethyl and isopropyl groups present in Trifluoromethyl 4-isopropylphenyl ether are both well-established motifs in modern pesticide design. researchgate.netnih.gov

The trifluoromethyl (-CF3) group is one of the most important substituents in the agrochemical industry. nih.govsemanticscholar.org Its influence stems from a combination of unique properties:

High Electronegativity : It is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring and influence how the molecule interacts with its biological target. nih.govsemanticscholar.org

Increased Lipophilicity : The -CF3 group enhances a molecule's affinity for lipids, which can improve its ability to penetrate biological membranes, thereby increasing uptake and transport within the target pest or plant. researchgate.netbeilstein-journals.orgnih.gov

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown, which can lead to longer-lasting activity. researchgate.netmdpi.com

The isopropyl group also plays a key role. It is a bulky, nonpolar side chain that can influence a molecule's activity by:

Modulating Pharmacokinetic Properties : The size and shape of the isopropyl group can affect how the molecule binds to its target site, potentially improving the interaction with biological targets. researchgate.net

Steric Isosterism : It is often considered a bioisostere for other small, nonpolar groups, allowing chemists to fine-tune the steric bulk of a molecule to optimize its fit within a receptor or enzyme active site. researchgate.net

Table 2: Influence of Functional Groups on Agrochemical Properties

| Functional Group | Key Physicochemical Properties | Impact on Agrochemical Activity | Source(s) |

|---|---|---|---|

| Trifluoromethyl (-CF3) | Strongly electron-withdrawing, high lipophilicity, high metabolic stability. | Alters electronic interactions, enhances membrane permeability and uptake, increases persistence. | researchgate.netsemanticscholar.orgnih.govmdpi.com |

| Isopropyl (-CH(CH3)2) | Bulky, nonpolar, lipophilic. | Influences binding to target sites (steric effects), modulates pharmacokinetic properties. | researchgate.netresearchgate.net |

The design of novel agrochemicals is a complex process of optimizing structure-activity relationships. The this compound scaffold provides a unique combination of the properties discussed above. The ether linkage offers a degree of rotational flexibility, while the trifluoromethyl and isopropyl groups confer specific electronic and steric characteristics.

For instance, diphenyl ether herbicides are a known class of agrochemicals, and modifying the phenyl rings with groups like -CF3 has been shown to improve herbicidal activity and spectrum. researchgate.net By analogy, a scaffold like this compound provides a template that combines a metabolically stable, lipophilic, electron-withdrawing element (-CF3) with a bulky isopropyl group that can influence target binding. This combination allows for the systematic exploration of how these features collectively impact efficacy against weeds (herbicides), insects (insecticides), or fungi (fungicides). Agrochemicals such as the fungicide Trifloxystrobin, which contains a trifluoromethylphenyl group linked through an oxime ether, demonstrate the successful application of this general structural motif in creating effective crop protection agents. nih.gov

Environmental Fate and Degradation Studies

The environmental behavior of fluorinated organic compounds is a subject of significant research interest. While specific studies on this compound are not extensively documented, its environmental fate can be inferred by examining the degradation of structurally related compounds, such as other fluorinated ethers and phenols.

Atmospheric Oxidation The primary degradation pathway for many organic compounds in the atmosphere is through reaction with hydroxyl (OH) radicals. Theoretical studies on fluorinated ethers, such as perfluoro methyl vinyl ether and perfluoropolymethylisopropyl ether, indicate that OH-initiated oxidation is a key degradation mechanism. researchgate.netnih.gov The reaction for similar ethers often involves the breaking of C-C or C-O bonds, leading to the formation of smaller, oxidized fragments like COF2. researchgate.net For ethers, the reaction can also be initiated by H-atom abstraction from the alkyl groups. In the case of this compound, the isopropyl group and the aromatic ring would be susceptible to attack by OH radicals. The atmospheric oxidation of diethyl ether has been shown to proceed via the formation of alkoxy radicals, which can then undergo decomposition or reaction with O2. rsc.org This suggests a potential atmospheric degradation pathway for this compound, though its specific rate and byproducts would require dedicated study.

Aqueous Photolysis The breakdown of aromatic compounds in water can be driven by sunlight, a process known as aqueous photolysis. Research on 4-(trifluoromethyl)phenol (B195918), a compound with a similar Ar-CF3 motif, provides insight into potential photolytic pathways. researchgate.netnih.gov The photolysis of 4-(trifluoromethyl)phenol has been shown to yield products including trifluoroacetic acid (TFA) and fluoride (B91410) ions, with the rate and product distribution being highly dependent on pH and the presence of other substances like hydrogen peroxide. researchgate.netnih.gov This suggests that under certain environmental conditions, the trifluoromethyl group of this compound could potentially be transformed into TFA upon photolytic degradation in aquatic systems.

Table 1: Photolysis Rate Constants for 4-(trifluoromethyl)phenol under Various Aqueous Conditions Data derived from studies on a related model compound to infer potential behavior.

| Condition | Rate Constant (h⁻¹) | Reference |

| pH 5 | 3.52 ± 0.07 | researchgate.net |

| pH 7 | 26.4 ± 0.64 | researchgate.net |

| pH 10 | 334.1 ± 93.45 | researchgate.net |

| pH 7 with H₂O₂ | 29.99 ± 1.47 | researchgate.net |

| pH 10 with Sulfite | 422.4 ± 9.38 | researchgate.net |

Soil Metabolism The fate of organic compounds in soil is complex, involving processes like sorption to soil particles, microbial degradation, and plant uptake. Studies on other halogenated ethers, such as polybrominated diphenyl ethers (PBDEs), have shown that the addition of organic matter like maize straw can reduce their bioavailability and subsequent uptake by plants. nih.gov This is often due to increased sorption of the contaminant to the amended soil, which also influences the soil's microbial community structure. nih.gov While not directly studying this compound, this research highlights that its mobility and degradation in soil could be significantly influenced by soil composition and agricultural practices.

Utility as Synthetic Intermediates and Reagents

The unique electronic properties and lipophilicity conferred by the trifluoromethoxy (-OCF3) group make aryl trifluoromethyl ethers valuable intermediates in organic synthesis. nih.govrsc.org

Building Block in Complex Chemical Synthesis

This compound serves as a valuable building block for introducing the 4-isopropylphenyl-O-CF3 moiety into larger, more complex molecules. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, properties that are increasingly sought after in the design of pharmaceuticals and agrochemicals to enhance metabolic stability and membrane permeability. nih.govrsc.orgresearchgate.net Synthetic strategies often involve reactions that modify the aromatic ring or the isopropyl group, using the ether as a stable foundational scaffold. The synthesis of heteroaromatic trifluoromethyl ethers has been a particular area of focus, demonstrating the utility of the -OCF3 group in creating novel molecular architectures. rsc.org

Precursor for Other Functionalized Compounds

A key application of compounds like this compound is their role as precursors for a variety of other functionalized molecules. Through established synthetic transformations, the stable ether can be converted into more reactive intermediates or final target compounds. For instance, related trifluoromethyl- and trifluoromethoxy-substituted benzenes are routinely used in multi-step syntheses. chemicalbook.comgoogle.com Electrophilic substitution on the aromatic ring, or reactions involving the isopropyl group, can yield a diverse array of derivatives.

An example of a related transformation is the synthesis of 4-(trifluoromethoxy)benzeneethanol from 1-bromo-4-(trifluoromethoxy)benzene. chemicalbook.com This process involves a lithium-halogen exchange followed by reaction with an electrophile (oxirane), demonstrating how a functional group can be built upon the trifluoromethoxyphenyl core. chemicalbook.com Similarly, trifluoromethylphenyl benzyl (B1604629) ethers can be prepared and subsequently hydrogenolyzed to produce trifluoromethylphenols, showcasing a method to unmask a hydroxyl group from a stable ether precursor. google.com

Table 2: Examples of Related Trifluoromethyl Aromatic Compounds as Precursors

| Precursor | Reagents | Product | Transformation Type | Reference |

| 1-Bromo-4-(trifluoromethoxy)benzene | 1. n-Butyllithium 2. Oxirane | 4-(Trifluoromethoxy)benzeneethanol | Functionalization via lithiation | chemicalbook.com |

| 4-Trifluoromethylchlorobenzene | 1. Sodium benzylate 2. H₂, Pd/C | 4-Trifluoromethylphenol | Ether cleavage (debenzylation) | google.com |

Application in Catalytic Systems

While direct applications of this compound as a ligand or component in catalytic systems are not widely reported, its structural and electronic features suggest potential utility. The trifluoromethoxy group is a strong electron-withdrawing substituent. rsc.org If incorporated into a ligand scaffold, this property could be used to tune the electronic environment of a metal catalyst. By modifying the electron density on the metal center, a chemist can influence the catalyst's reactivity, selectivity, and stability. The "super-halogen" or "pseudo-halogen" character of the -OCF3 group makes it an intriguing substituent for designing new ligands for transition metal catalysis. nih.gov

Future Research Directions and Outlook

Development of More Sustainable Synthetic Routes

A primary focus of future research is the development of more efficient and environmentally benign methods for synthesizing trifluoromethyl aryl ethers. Traditional methods often require harsh reagents like hydrogen fluoride (B91410) (HF) or sulfur tetrafluoride (SF4), high temperatures, and multi-step processes that are not amenable to complex molecules. nih.govescholarship.orgd-nb.infoberkeley.edu

Green Chemistry Approaches (e.g., solvent-free, photocatalytic)

Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to reduce waste and energy consumption. Photocatalysis, in particular, has emerged as a powerful tool for forming C-O bonds under mild conditions.

Recent advancements include visible-light photoredox catalysis, which enables the trifluoromethoxylation of arenes and heteroarenes. nih.gov One strategy employs a pyridinium-based reagent that, when activated by a ruthenium or iridium photocatalyst and blue LED light, generates a trifluoromethoxy radical for addition to aromatic rings. nih.gov Another approach utilizes inexpensive and commercially available trifluoromethyl iodide (CF3I) in conjunction with N-aryl-N-hydroxylamides and a photoredox catalyst to achieve the desired ether formation. nih.gov These methods represent a significant step forward from older, more hazardous protocols. nih.govd-nb.info

Mechanochemical synthesis, which uses mechanical force instead of bulk solvents, also presents a promising green alternative. A one-pot mechanochemical procedure has been developed to convert aromatic amines into aryl trifluoromethyl ethers efficiently and selectively via a pyridinium (B92312) salt intermediate. acs.org

Biocatalytic Transformations

Biocatalysis offers the potential for highly selective and environmentally friendly chemical transformations. While enzymes that directly catalyze O-trifluoromethylation are still rare, research is paving the way for their development. acs.org A key area of exploration involves the biocatalytic trifluoromethylation of phenols, which are the direct precursors to trifluoromethyl aryl ethers. One innovative approach uses a laccase enzyme to generate a phenol (B47542) radical cation, which then combines with a chemically generated CF3 radical. acs.orgnih.gov This method operates under mild conditions and tolerates a wide variety of functional groups. nih.gov

Furthermore, the directed evolution of enzymes is creating new biocatalytic platforms. For instance, nonheme iron enzymes have been engineered to generate CF3 radicals for other types of reactions, and copper-substituted versions of these enzymes have been developed for enantioselective C-O bond formation. acs.org The application of such engineered "trifluoromethylases" to the direct synthesis of aryl ethers is a compelling future direction. The success in using whole-cell biocatalysts for related transformations, such as the asymmetric reduction of trifluoromethyl acetophenones to produce chiral alcohols, demonstrates the viability of using microorganisms for complex fluorination reactions. mdpi.comnih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

Future research will undoubtedly focus on discovering new reactions and expanding the synthetic utility of trifluoromethyl aryl ethers and their precursors. The generation of novel reactive intermediates under mild conditions is a key theme. For example, photocatalysis has been used to access trifluoromethyl radicals and other species that can participate in unprecedented transformations. rsc.org

Studies on the functionalization of difluoro enol silyl (B83357) ethers, which can be derived from trifluoromethyl ketones, have opened up new synthetic pathways. acs.org These intermediates can undergo reactions like trifluoromethylthiolation or arylation, creating novel ketone structures. acs.org The development of new reagents and catalytic systems, such as the use of trifluoromethyl triflate to synthesize heteroaromatic trifluoromethyl ethers, continues to expand the toolkit available to chemists. rsc.org Such advancements may enable the synthesis of complex molecules incorporating the trifluoromethyl-4-isopropylphenyl ether moiety for various applications.

Integration into Advanced Functional Materials beyond Current Applications

The unique properties conferred by the trifluoromethyl group make it a valuable component in advanced materials. nih.gov A significant area of current and future research is the incorporation of trifluoromethyl aryl ether structures into high-performance polymers.

Specifically, poly(aryl ether ketones) (PEKKs) containing trifluoromethyl or trifluoromethoxy side groups are being designed for applications in 5G communication technology. semanticscholar.orgnih.govnih.govresearchgate.net The introduction of these fluorine-containing groups increases the polymer's free volume, which in turn lowers its dielectric constant and dielectric loss—critical properties for materials used in high-frequency electronics. semanticscholar.orgnih.govnih.govtandfonline.com Research has successfully demonstrated that polymers incorporating these motifs exhibit excellent thermal stability, mechanical strength, and the desired low dielectric properties. semanticscholar.orgnih.govresearchgate.net Researchers have also noted that introducing bulky side groups, such as the isopropyl group found in phenolphthalein-based poly(aryl ether ketones), can also increase free volume and reduce the dielectric constant. nih.govresearchgate.nettandfonline.com

Beyond electronics, fluorinated poly(aryl ether)s are also being investigated for use in energy applications, such as in the creation of sulfonated polymer membranes for fuel cells.

Computational Design and Predictive Modeling for Structure-Property Optimization

Computational chemistry is becoming an indispensable tool for accelerating research and development. Density Functional Theory (DFT) calculations have been instrumental in understanding reaction mechanisms and rationally designing improved catalytic systems. For example, detailed computational studies of palladium-catalyzed aryl-CF3 bond formation revealed key mechanistic insights that led to the development of a second-generation catalyst capable of operating at room temperature. acs.org Similar DFT and mechanistic studies on copper-catalyzed trifluoromethylation have helped elucidate the role of ortho-substituents and other electronic factors, providing a predictive framework for reaction outcomes. acs.org

Looking forward, artificial intelligence and machine learning are set to play an even larger role. Predictive models are being developed to forecast the biological activity and physicochemical properties of fluorinated compounds. This allows for the in silico screening and optimization of molecular structures before undertaking costly and time-consuming laboratory synthesis. By combining high-quality experimental data with sophisticated algorithms, researchers can create more granular and accurate models to guide the design of new molecules, including advanced materials and pharmaceuticals featuring the trifluoromethyl 4-isopropylphenyl ether scaffold.

Q & A

Q. What are the established synthetic routes for Trifluoromethyl 4-isopropylphenyl ether, and what characterization techniques are essential for verifying its purity and structure?

The compound is synthesized via thermally induced polycondensation reactions. For example, it can be prepared by reacting bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether with aromatic dianhydrides under controlled conditions. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of the aromatic and trifluoromethyl groups.

- Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm ether linkages and CF₃ vibrational modes.

- Mass Spectrometry (MS) for molecular weight validation, particularly using high-resolution MS to distinguish isotopic patterns .

Q. What analytical methods are recommended for detecting and quantifying this compound in environmental samples?

Due to its structural complexity and potential environmental persistence, the following methodologies are recommended:

- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-MS (LC-MS) for high-sensitivity detection.

- Solid-Phase Extraction (SPE) for sample preparation to isolate the compound from matrices like water or soil.

- Method validation should include recovery rate studies (80–120%) and limits of detection (LOD < 1 ppb) to ensure reliability .

Advanced Research Questions

Q. How does the incorporation of this compound into polyimide matrices affect their dielectric and thermal properties?

The trifluoromethyl group enhances material performance by:

- Reducing dielectric constants (ε < 2.8 at 1 MHz) due to low polarizability of C-F bonds.

- Improving thermal stability (decomposition temperatures > 450°C) via steric hindrance and bond strength. Experimental approaches include:

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to quantify thermal transitions.

- Dielectric Spectroscopy to measure permittivity and loss tangents under varying frequencies .

Q. In photovoltaic research, how does this compound function as an antisolvent additive, and what parameters optimize perovskite film morphology?

As an antisolvent, it modulates crystallization kinetics in perovskite films by:

- Controlling solvent evaporation rates via its high boiling point (~150°C) and low polarity (dielectric constant ε ~ 6.2).

- Promoting uniform nucleation , as observed in SEM images showing dense, pinhole-free layers. Optimization parameters include:

- Spin-coating speed (2000–4000 rpm) and antisolvent dripping timing (<10 sec post-deposition).

- Post-annealing conditions (100–120°C for 10 min) to enhance crystallinity .

Q. What strategies mitigate the environmental persistence of this compound, and how are degradation pathways elucidated?

Advanced degradation strategies include: